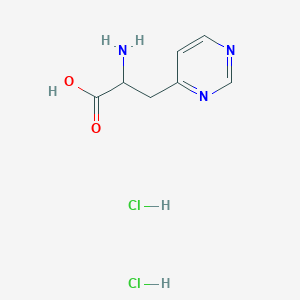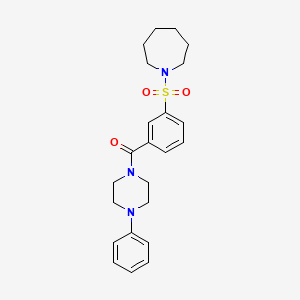
(3-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone is a novel chemical compound. The structure boasts a fusion of azepane, sulfonyl, phenyl, and piperazine moieties, rendering it a compound of significant interest due to its potential multifaceted applications in various scientific fields.
Synthetic Routes and Reaction Conditions
Formation of the Azepan-1-ylsulfonyl Moiety: Initiates with the reaction between azepane and a sulfonyl chloride in the presence of a base, like triethylamine. The reaction typically occurs under anhydrous conditions and at room temperature.
Phenyl Attachment: The phenyl group is introduced via a Friedel-Crafts alkylation, utilizing a suitable catalyst such as aluminum chloride.
Formation of the Piperazine Derivative: Piperazine and benzoyl chloride react under basic conditions to yield the phenylpiperazin-1-yl segment.
Final Coupling: The azepan-1-ylsulfonyl phenyl and phenylpiperazin-1-yl moieties are coupled using a dehydrating agent such as phosphorus oxychloride, ensuring a controlled environment to avoid side reactions.
Industrial Production Methods: : Scaling these reactions for industrial production involves optimizing yield and purity, often through continuous flow reactors and improved catalysis to ensure high-throughput and cost-effectiveness.
Types of Reactions
Oxidation: : The compound can be oxidized at the piperazine nitrogen using oxidizing agents like hydrogen peroxide, leading to N-oxide derivatives.
Reduction: : Reduction of the sulfonyl group to sulfide under conditions employing agents like lithium aluminum hydride.
Substitution: : Electrophilic substitution reactions can occur at the phenyl rings, using reagents like halogens or nitro groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), in the presence of acetic acid, at room temperature.
Reduction: Lithium aluminum hydride (LiAlH₄), in dry ether, under reflux.
Substitution: Halogens like bromine (Br₂) in the presence of iron (Fe) catalysts at moderate temperatures.
Major Products Formed
N-oxide derivatives via oxidation.
Sulfides via reduction.
Halogenated phenyl compounds via electrophilic substitution.
科学研究应用
(3-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone has been investigated in several fields:
Chemistry: : As a building block for more complex molecules.
Biology: : Potential use as a probe to study receptor-ligand interactions due to its diverse functional groups.
Medicine: : Explored for its pharmacological properties, potentially acting on the central nervous system.
Industry: : Evaluated for its role in developing novel materials with specific mechanical and chemical properties.
作用机制
Mechanism of Action: : The compound’s effects are mediated through its interaction with specific molecular targets. The sulfonyl group’s electron-withdrawing nature influences the compound’s binding affinity to receptors.
Molecular Targets and Pathways
The azepane ring interacts with membrane proteins, modulating their function.
The piperazine moiety can cross the blood-brain barrier, influencing neurotransmitter pathways.
相似化合物的比较
Compared to other sulfonyl phenyl or piperazine derivatives, (3-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone showcases enhanced stability and biological activity due to its unique structure.
Similar Compounds
N-(sulfonylphenyl)piperazine: Lacks the azepane ring, altering its reactivity and biological function.
4-(Phenylpiperazin-1-yl)methanone: Lacks the sulfonyl and azepane groups, limiting its applications.
属性
IUPAC Name |
[3-(azepan-1-ylsulfonyl)phenyl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c27-23(25-17-15-24(16-18-25)21-10-4-3-5-11-21)20-9-8-12-22(19-20)30(28,29)26-13-6-1-2-7-14-26/h3-5,8-12,19H,1-2,6-7,13-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPHJKSEAQNNTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
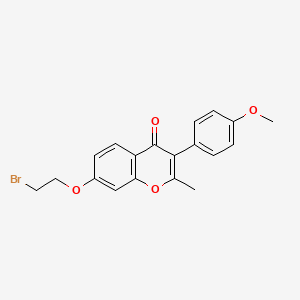
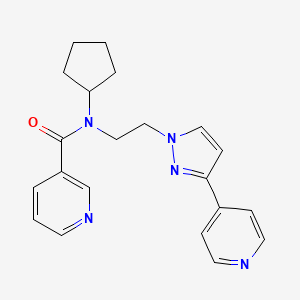
![(Z)-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2791663.png)
![[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2791668.png)
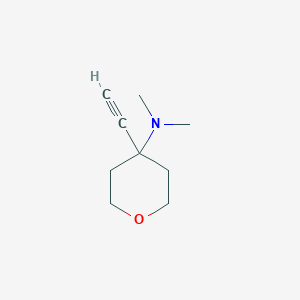
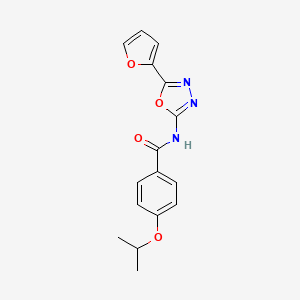
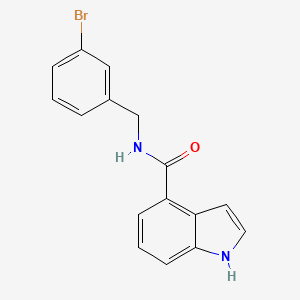
![N-Methyl-N-[(4-pyrrolidin-3-yloxypyridin-2-yl)methyl]propan-2-amine;trihydrochloride](/img/structure/B2791675.png)
![methyl4-[(1R)-1-aminoethyl]-2-methylbenzoatehydrochloride](/img/structure/B2791676.png)
![N-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2791677.png)
![methyl N-[2-(3-chloro-1-benzothiophene-2-amido)-4,5-dimethylthiophene-3-carbonyl]carbamate](/img/structure/B2791679.png)
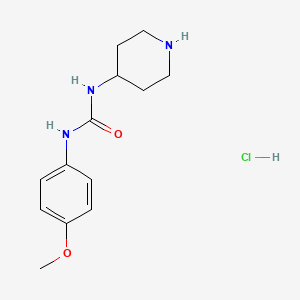
![3-(N-methylbenzenesulfonamido)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2791681.png)
